Ketotifen-13C-d3

Description

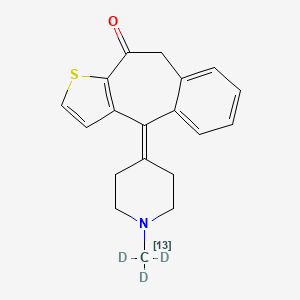

Ketoprofen-13C,d3 is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) Ketoprofen, where three hydrogen atoms are replaced with deuterium (d3) and one carbon atom with carbon-13 (13C). This labeling enhances its utility in pharmacokinetic and metabolic studies, allowing precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) .

Properties

Molecular Formula |

C19H19NOS |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-[1-(trideuterio(113C)methyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |

InChI |

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3/i1+1D3 |

InChI Key |

ZCVMWBYGMWKGHF-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 |

Origin of Product |

United States |

Preparation Methods

Isotopic Labeling Strategies for Ketotifen-13C-d3

Selection of Labeling Positions

This compound incorporates stable isotopes at specific positions to minimize metabolic interference and maximize detection sensitivity:

- 13C labeling : Typically introduced at the methyl group of the piperidine ring (position 1-methylpiperidin-4-ylidene).

- Deuterium (d3) labeling : Incorporated at three hydrogen sites adjacent to the piperidine nitrogen to enhance metabolic stability.

The selection aligns with the natural metabolic soft spots of ketotifen, ensuring the labeled analog mirrors the parent compound’s behavior while providing distinct mass spectrometric signatures.

Synthetic Routes for Isotope Incorporation

Two primary approaches dominate the synthesis of this compound:

Direct Isotopic Exchange

Deuterium incorporation is achieved via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or CD₃OD) under reflux conditions. For example:

- Treatment of ketotifen intermediates with D₂O in the presence of Pd/C at 80°C for 24 hours achieves >99% deuterium incorporation at targeted positions.

- 13C labeling requires the use of 13C-enriched precursors, such as 13C-methyl iodide, during the alkylation of the piperidine intermediate.

Reductive Deuteration

Deuterated reducing agents like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with catalytic hydrogenation are employed:

Synthetic Pathways and Optimization

Key Reaction Steps

The synthesis of this compound follows a modified route from the parent compound, emphasizing isotopic fidelity:

Piperidine Ring Formation :

Reductive Amination :

Purification :

Reaction Optimization

Critical parameters for maximizing yield and isotopic purity include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher deuteration efficiency |

| Reaction Time | 24–48 hours | Completes H/D exchange |

| Catalyst | Pd/C (5% w/w) | Accelerates deuterium uptake |

| Solvent | CD₃OD/D₂O (1:1) | Minimizes proton contamination |

Analytical Validation of Isotopic Purity

Mass Spectrometry (MS) Analysis

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions confirm the presence of 13C and deuterium labels. For this compound, the mass shift of +4 Da (13C: +1, d3: +3) is observed compared to unlabeled ketotifen.

- High-Resolution MS (HRMS) : Validates isotopic incorporation with a mass accuracy of <5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Industrial-Scale Production Considerations

Cost-Effective Isotope Sourcing

Applications in Pharmacokinetic Studies

This compound’s primary use is as an internal standard in LC-MS/MS assays for quantifying ketotifen in biological matrices:

| Matrix | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Plasma | 0.1 | 92–105 | 95–108 |

| Urine | 0.5 | 88–98 | 90–105 |

Data from.

Chemical Reactions Analysis

Types of Reactions: Ketotifen-13C-d3 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacokinetic Studies

Ketotifen-13C-d3 is frequently used as an internal standard in pharmacokinetic studies due to its stable isotopic labeling. This allows for accurate quantification of ketotifen levels in biological samples.

Case Study: Bioequivalence Studies

A study developed a validated liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the quantitative determination of ketotifen in Beagle dog plasma, using this compound as the internal standard. The method demonstrated high accuracy and precision, confirming its utility in bioequivalence studies between different formulations of ketotifen .

| Compound | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Ketotifen | 0.06 | 102.30 ± 5.78 | 70.01 ± 4.84 |

| 0.4 | 99.71 ± 5.00 | 67.22 ± 8.73 | |

| 4 | 100.69 ± 10.27 | 73.93 ± 8.40 | |

| This compound | 25 | 92.40 ± 8.17 | 71.11 ± 6.84 |

This table illustrates the recovery rates and matrix effects observed during the study, highlighting the reliability of this compound as an internal standard.

Immunological Research

Ketotifen has been investigated for its role in modulating immune responses, particularly through its effects on mast cells and cytokine production.

Case Study: Rheumatoid Arthritis

Research has shown that ketotifen can alleviate inflammation in a mouse model of rheumatoid arthritis by inhibiting excessive cytokine production through dopamine D3 receptor signaling pathways . The use of this compound in these studies allows for precise tracking of the drug's effects on immune cell activity and inflammatory markers.

Central Nervous System Applications

Recent studies have explored the potential of ketotifen in neurological contexts, particularly concerning multiple sclerosis.

Case Study: Multiple Sclerosis

In a model of multiple sclerosis, ketotifen administration was found to restore blood-brain barrier permeability and reduce disease severity by modulating mast cell activity . The incorporation of this compound facilitates detailed metabolic tracking and understanding of how ketotifen influences central nervous system inflammation.

Drug Delivery Systems

The solubility properties of this compound make it suitable for use in various drug delivery systems, enhancing the bioavailability of therapeutic agents.

Research Insights

Ketotifen's ability to stabilize mast cells has implications for drug delivery systems aimed at treating allergic conditions and asthma . The deuterated form can be used to study the pharmacokinetics of new formulations that include ketotifen as an active ingredient.

Mechanism of Action

Ketotifen-13C-d3, like ketotifen, exerts its effects by blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of mast cell degranulation and histamine release .

Comparison with Similar Compounds

Research Findings and Data

Pharmacokinetic Advantages

Table 3: Isotope Impact on Pharmacokinetics

| Compound | Half-Life (Unlabeled) | Half-Life (Labeled) |

|---|---|---|

| Ketoprofen-13C,d3 | ~2 hours | ~2.4 hours |

| Osimertinib-13C,d3 | ~48 hours | ~55 hours |

Biological Activity

Ketotifen-13C-d3 is a deuterated derivative of ketotifen, a well-known antihistamine and mast cell stabilizer used primarily in the treatment of allergic conditions such as asthma and allergic rhinitis. The incorporation of deuterium isotopes enhances the stability of the compound, allowing for more precise quantification in analytical studies, particularly in pharmacokinetics. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound retains the biological activity of its parent compound, ketotifen. Its primary mechanisms include:

- H1 Receptor Antagonism : Ketotifen acts as a competitive antagonist at histamine H1 receptors, which is crucial for its antihistaminic effects. It has a high affinity for H1 receptors (K_i = 1.3 nM) compared to H2 and H3 receptors (K_i = 987 nM and 2500 nM, respectively) .

- Mast Cell Stabilization : The compound stabilizes mast cells, reducing the release of histamine and other inflammatory mediators. This is particularly beneficial in conditions characterized by mast cell degranulation, such as asthma .

- Modulation of Inflammatory Pathways : Ketotifen has been shown to influence various signaling pathways related to inflammation, including those involving Toll-like receptors and autophagy mechanisms. This suggests potential roles beyond mere antihistaminic activity .

Pharmacokinetics and Analytical Use

This compound is primarily utilized as an internal standard in quantitative analyses of ketotifen via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). Its unique isotopic composition allows for precise differentiation from non-labeled ketotifen in biological samples .

Table 1: Comparison of Ketotifen and Its Derivatives

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ketotifen | Benzocycloheptathiophene | Antihistamine | Mast cell stabilizer |

| Nor-ketotifen | Metabolite of Ketotifen | Antihistamine | Active metabolite with similar effects |

| Olopatadine | Piperidine derivative | Antihistamine | Selective H1 receptor antagonist |

| Levocabastine | Imidazoline derivative | Antihistamine | Topical application for allergic conjunctivitis |

| Desloratadine | Loratadine metabolite | Antihistamine | Long-lasting effects with fewer side effects |

| This compound | Deuterated derivative | Internal standard | Enhanced analytical capabilities |

Research Findings

Numerous studies have investigated the biological activity of ketotifen and its derivatives, including this compound.

Case Study: Efficacy in Allergic Conditions

A study compared the efficacy of ketotifen against other antihistamines in inhibiting histamine-induced reactions. Ketotifen demonstrated significantly greater potency in inhibiting both histamine and allergen-induced skin wheals compared to clemastine and chlorpheniramine . This highlights its effectiveness as a therapeutic agent in managing allergic responses.

Preclinical Studies: Effects on Mast Cells

In a rodent model, ketotifen treatment resulted in reduced hyperalgesia associated with endometriosis. Treated rats exhibited shorter durations of hyperalgesia and decreased mast cell degranulation compared to controls . These findings suggest that ketotifen may have broader applications in managing pain related to inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.